molecular formula C11H13NO2 B12618274 Methyl 1-(3-methylphenyl)aziridine-2-carboxylate CAS No. 933453-58-8

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate

Cat. No.: B12618274
CAS No.: 933453-58-8
M. Wt: 191.23 g/mol
InChI Key: HZNAQGGCJJWYLI-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high strain energy, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate typically involves the reaction of 3-methylphenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions often require a base such as triethylamine and an aprotic solvent like acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the strain in the aziridine ring, it readily undergoes nucleophilic attack, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxaziridines or reduced to form amines.

    Substitution Reactions: The aziridine ring can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

    Ring-Opening: The major products are often amines, alcohols, or thiols, depending on the nucleophile used.

    Oxidation: Oxaziridines are the primary products.

    Reduction: Amines are typically formed.

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate primarily involves its ability to undergo nucleophilic ring-opening reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in medicinal chemistry for the modification of biomolecules and the synthesis of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate is unique due to the presence of both the methyl group on the phenyl ring and the ester group on the aziridine ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

933453-58-8

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 1-(3-methylphenyl)aziridine-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-8-4-3-5-9(6-8)12-7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3

InChI Key

HZNAQGGCJJWYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC2C(=O)OC

Origin of Product

United States

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